molecular formula C18H21NO6 B11154516 N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11154516
M. Wt: 347.4 g/mol
InChI Key: JQUFOIJRAFPUIP-UHFFFAOYSA-N
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Description

N-{[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a coumarin-derived compound featuring a norvaline (2-aminopentanoic acid) moiety conjugated to a substituted coumarin core. The coumarin scaffold is modified with 3,4-dimethyl groups and an oxyacetyl linker, which may enhance lipophilicity and influence biological interactions.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C18H21NO6/c1-4-5-14(17(21)22)19-16(20)9-24-12-6-7-13-10(2)11(3)18(23)25-15(13)8-12/h6-8,14H,4-5,9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

JQUFOIJRAFPUIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with norvaline. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted coumarins, hydroxylated derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Coumarin Chemistry

A. Coumarin Derivatives with Diazonium Coupling Products (Compounds 13a–e)

  • Key Features: Compounds 13a–e () share a coumarin core linked to aromatic amines via cyanoacetanilide bridges. For example, 13a (4-methylphenyl substituent) and 13b (4-methoxyphenyl) exhibit distinct electronic profiles due to substituent effects.
  • Comparison: Substituent Effects: The 3,4-dimethyl groups in the target compound likely increase steric bulk and lipophilicity compared to the sulfamoylphenyl or methoxy-substituted derivatives in 13a–b. This could enhance membrane permeability but reduce aqueous solubility. Functional Groups: The target compound’s norvaline moiety introduces a chiral center and carboxylic acid group, enabling hydrogen bonding and ionic interactions absent in 13a–e.

B. Hydrazonoyl Chloride Derivatives (Compound 2)

  • Key Features: describes N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride, featuring a hydrazonoyl chloride group.
  • Comparison: Reactivity: The hydrazonoyl chloride in Compound 2 is highly reactive, enabling nucleophilic substitutions, whereas the target compound’s oxyacetyl-norvaline linkage is more stable.

C. Cyclopenta-Fused Coumarin Analog ()

  • Key Features: The compound N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline shares the norvaline moiety but replaces the 3,4-dimethyl groups with a cyclopenta ring.
  • Physicochemical Properties: Predicted collision cross-section (CCS) values for the cyclopenta analogue ([M+H]+: 181.7 Ų) suggest a compact structure, whereas the target compound’s dimethyl groups may increase CCS due to added bulk .

A. Yields and Reaction Conditions

  • Compounds 13a–e () are synthesized via diazonium coupling with yields >90%, indicating high efficiency.
  • Compound 2 () uses low-temperature diazonium reactions, similar to methods in , but with sodium nitrite and HCl, highlighting versatility in coumarin functionalization .

B. Spectral Signatures

  • IR Spectroscopy : The target compound’s carbonyl (C=O) and ether (C-O-C) stretches should align with values observed in 13a–b (1664 cm⁻¹ for amide C=O; 1250–1100 cm⁻¹ for ethers) .
  • NMR : The 3,4-dimethyl groups would produce distinct singlet peaks in the 2.0–2.5 ppm range (¹H-NMR), contrasting with the sulfamoylphenyl protons in 13a–b (7.2–7.9 ppm) .
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Inferred) Cyclopenta Analogue () Compound 13a ()
Molecular Formula C₁₉H₂₁NO₆ (estimated) C₁₉H₂₁NO₆ C₁₆H₁₅N₅O₃S
Predicted CCS ([M+H]+) ~185–190 Ų 181.7 Ų Not reported
Key Functional Groups 3,4-Dimethylcoumarin, norvaline Cyclopenta-coumarin, norvaline Sulfamoylphenyl, cyanoacetanilide
Lipophilicity (LogP) Higher (due to dimethyl groups) Moderate Moderate (polar sulfamoyl group)

Biological Activity

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a novel compound derived from the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H12O5
  • Molecular Weight : 248.23 g/mol
  • CAS Number : 35679-93-7

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that coumarin derivatives can inhibit cancer cell proliferation.
  • Antioxidant Properties : The compound may reduce oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Anticancer Activity

Research indicates that coumarin derivatives possess significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.47 μM against MCF-7 breast cancer cells, suggesting potent cytotoxic effects against tumor cells . The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: MCF-7 Cell Line

A study evaluated the effects of various coumarin derivatives on the MCF-7 cell line:

CompoundIC50 (μM)
Coumarin A9.54
Coumarin B16.1
This compoundTBD

Antioxidant Activity

The antioxidant potential of this compound has been supported by findings that show its ability to enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). This property is crucial in mitigating oxidative damage in various diseases.

Anti-inflammatory Properties

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests potential therapeutic applications in inflammatory disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Scavenging Free Radicals : Reducing oxidative stress.
  • Modulation of Inflammatory Pathways : Affecting cytokine release and enzyme activity.

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